Product packaging for Methyl 4-(prop-2-yn-1-yloxy)benzoate(Cat. No.:CAS No. 98260-05-0)

Methyl 4-(prop-2-yn-1-yloxy)benzoate

Cat. No.: B13924333
CAS No.: 98260-05-0
M. Wt: 190.19 g/mol
InChI Key: XKJNBFLFMDCBOH-UHFFFAOYSA-N
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Description

Methyl 4-(prop-2-yn-1-yloxy)benzoate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B13924333 Methyl 4-(prop-2-yn-1-yloxy)benzoate CAS No. 98260-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98260-05-0

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 4-prop-2-ynoxybenzoate

InChI

InChI=1S/C11H10O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h1,4-7H,8H2,2H3

InChI Key

XKJNBFLFMDCBOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC#C

Origin of Product

United States

Contextual Significance Within Organic Synthesis and Functional Materials Chemistry

Methyl 4-(prop-2-yn-1-yloxy)benzoate serves as a critical bifunctional molecule in the landscape of modern organic chemistry. Its utility is primarily derived from two key structural features: the terminal alkyne group and the methyl benzoate (B1203000) moiety. The terminal alkyne is particularly prized for its ability to participate in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgwikipedia.orgorganic-chemistry.org This reaction's high efficiency, selectivity, and mild reaction conditions have made it a go-to method for covalently linking different molecular fragments. ekb.eg

In the realm of functional materials, this compound is a valuable monomer for the synthesis of advanced polymers. The propargyl ether group can be utilized in polymerization reactions to create polymers with tailored properties. rsc.orgrsc.org For instance, the resulting polymers can exhibit high thermal stability and desirable mechanical properties, making them suitable for applications in microelectronics and aerospace industries. rsc.orgrsc.org The rigid aromatic core of the benzoate group can impart thermal resistance and mechanical strength to the polymer backbone.

The ability to readily modify the molecule via click chemistry also opens avenues for the creation of functionalized materials. rsc.orgpaint.org By attaching specific functional groups to the alkyne handle, chemists can design materials with tailored optical, electronic, or biological properties. This has led to its investigation in the development of materials for drug delivery, bio-imaging, and sensor technologies. rsc.orgpaint.org

Evolution of Research Interests Pertaining to Propargyl Ether Derivatives

The journey of propargyl ether derivatives in chemical research has been one of continuous evolution, driven by advancements in synthetic methodologies and the emergence of new chemical concepts. mdpi.comnih.govnih.gov Initially, the synthesis of these compounds primarily relied on the classical Williamson ether synthesis, a robust but sometimes limited method involving the reaction of an alcohol with a propargyl halide.

The landscape of propargyl ether synthesis has been significantly broadened by the development of more sophisticated catalytic systems. mdpi.com These modern methods offer greater efficiency, milder reaction conditions, and improved functional group tolerance, making propargyl ethers more accessible and versatile building blocks.

A pivotal moment in the history of propargyl ether research was the advent of click chemistry in the early 2000s. wikipedia.orgorganic-chemistry.org The exceptional reactivity of the terminal alkyne in the CuAAC reaction propelled propargyl ether derivatives to the forefront of various chemical disciplines. This newfound utility spurred a surge in research focused on synthesizing novel propargyl ether-containing molecules and exploring their applications in diverse fields. The focus has since expanded to include their use in the synthesis of complex natural products, the development of new pharmaceuticals, and the fabrication of advanced materials. nih.govresearchgate.net

Overview of Key Academic Disciplines Engaging with the Compound

O-Propargylation of Methyl 4-Hydroxybenzoate (B8730719): Reaction Optimization and Variations

The most direct and common method for synthesizing this compound is the O-propargylation of Methyl 4-hydroxybenzoate. This reaction is a specific example of the Williamson ether synthesis, a fundamental method for forming ethers. wikipedia.org The reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group of Methyl 4-hydroxybenzoate to form a more nucleophilic phenoxide ion, which then attacks an electrophilic propargyl source, typically propargyl bromide or propargyl chloride, in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgtiwariacademy.com

Base-Mediated Etherification Protocols

The choice of base is critical for the efficient deprotonation of the phenol (B47542). A variety of inorganic and organic bases have been successfully employed. Weak inorganic bases are often preferred for their cost-effectiveness and ease of handling.

Potassium Carbonate (K₂CO₃): A widely used base for this transformation, typically in a polar aprotic solvent like acetone (B3395972) or acetonitrile. The reaction is often heated to reflux to ensure a reasonable reaction rate.

Sodium Hydroxide (B78521) (NaOH): A strong, inexpensive base that can be used in aqueous-organic biphasic systems, often in conjunction with a phase-transfer catalyst. gordon.edu

Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the phenol. organic-synthesis.com It is typically used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

The selection of the solvent is also crucial and depends on the base and solubility of the reactants. Aprotic polar solvents like acetonitrile, DMF, and acetone are common as they effectively solvate the cation of the phenoxide salt without interfering with the nucleophile. organic-synthesis.comchemistrytalk.org

Below is a table summarizing typical conditions for base-mediated O-propargylation of phenols.

BaseAlkylating AgentSolventTemperatureReaction TimeTypical Yield
K₂CO₃Propargyl BromideAcetoneReflux6-12 hoursGood to Excellent
NaHPropargyl BromideTHF / DMF0 °C to RT2-6 hoursExcellent
Cs₂CO₃Propargyl BromideAcetonitrileRoom Temp.4-8 hoursExcellent
NaOH / PTC¹Propargyl ChlorideDichloromethane/H₂ORoom Temp.4-12 hoursGood to Excellent

¹PTC: Phase Transfer Catalyst (e.g., Tetrabutylammonium (B224687) bromide)

Catalyst Systems for Enhanced Reaction Efficiency

Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., dichloromethane/water), PTCs such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) are essential. utahtech.edu They facilitate the transport of the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction. utahtech.edusemanticscholar.org

Transition Metal Catalysts: While less common for simple Williamson ether synthesis, copper and palladium catalysts have been explored for more challenging O-alkylation reactions. researchgate.netrsc.org For instance, copper-catalyzed systems can enable propargylation under milder, base-free conditions, which can be advantageous for sensitive substrates. researchgate.net

Microwave-Enhanced Technology: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes. wikipedia.orgrasayanjournal.co.inchemicaljournals.com This is due to efficient and rapid heating of the reaction mixture. chemicaljournals.com This technique is a key component of green chemistry approaches. rasayanjournal.co.in

Alternative Synthetic Routes to the Benzoate (B1203000) Scaffold

The precursor, Methyl 4-hydroxybenzoate (also known as methylparaben), is a commodity chemical with well-established synthetic routes. nih.gov The primary industrial method is the Fischer esterification of 4-hydroxybenzoic acid with methanol (B129727). ijfans.orgprepchem.com

This reaction involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. prepchem.commdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it forms, or a large excess of methanol is used.

Key Reaction: 4-Hydroxybenzoic Acid + Methanol ⇌ (H⁺ catalyst) ⇌ Methyl 4-hydroxybenzoate + Water

Alternative approaches to benzoate synthesis that avoid corrosive mineral acids include:

Solid Acid Catalysts: Using recoverable and reusable solid acids, such as zirconium-based catalysts or cation exchange resins, offers a greener alternative to traditional liquid acids like H₂SO₄. mdpi.comresearchgate.netgoogle.com These catalysts simplify product purification and reduce corrosive waste streams. mdpi.comgoogle.com

Alkoxycarbonylation: Palladium-catalyzed alkoxycarbonylation of aryl halides can also produce benzoate esters, though this is a more complex and expensive route generally reserved for specific applications. researchgate.net

Acylation of Phenols: A novel method involves the reaction of phenol with methyl carbamate (B1207046) using an acylating catalyst like aluminum chloride to produce Methyl 4-hydroxybenzoate. ijrdt.org

Development of Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and enhance efficiency.

Atom Economy: The Williamson ether synthesis and Fischer esterification are inherently atom-economical reactions, with water or a salt as the main byproduct.

Use of Safer Solvents: Efforts are made to replace hazardous solvents like DMF with greener alternatives such as acetone, ethanol, or even water in PTC-mediated reactions.

Catalysis: The shift from stoichiometric reagents (like strong bases in large excess) to catalytic amounts of more efficient promoters (e.g., PTCs or solid acids) is a core green strategy. mdpi.comresearchgate.net Solid acid catalysts for the esterification step are particularly beneficial as they are easily separated and can be reused. mdpi.comgoogle.com

Solvent-Free Reactions: For the O-alkylation step, solvent-free methods have been developed where the reactants are simply ground together, sometimes with a solid support or catalyst, at room temperature. researchgate.net This approach drastically reduces solvent waste. researchgate.net

Scale-Up Considerations for Laboratory and Pilot Studies

Transitioning the synthesis of this compound from a laboratory setting to a larger pilot or industrial scale introduces several practical challenges.

Reaction Exotherms: The Williamson ether synthesis can be exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. This requires jacketed reactors with precise temperature control.

Reagent Handling and Addition: The use of hazardous reagents like sodium hydride is often avoided on an industrial scale due to the large volumes of flammable hydrogen gas produced. Milder bases like potassium carbonate are generally preferred. The controlled addition of the alkylating agent is also necessary to manage the reaction rate and temperature.

Work-up and Purification: In the lab, purification is often achieved by column chromatography. organic-synthesis.comijfans.org This method is impractical and expensive for large quantities. Scale-up requires shifting to methods like recrystallization or distillation. The choice of solvent for recrystallization becomes a critical parameter for obtaining high purity and yield.

Process Safety: A thorough hazard analysis is required to identify potential risks, such as the handling of flammable solvents, corrosive bases, and potentially toxic alkylating agents.

Economic Viability: On a large scale, the cost of raw materials, solvents, catalysts, and energy becomes paramount. The industrial synthesis of the Methyl 4-hydroxybenzoate precursor is already highly optimized for cost. Similar cost-efficiency would need to be achieved for the subsequent O-propargylation step, favoring inexpensive reagents like K₂CO₃ and common solvents.

Alkyne Functionalization Reactions

The terminal alkyne moiety of this compound is a versatile handle for a variety of chemical transformations, most notably cycloaddition and cross-coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Studies and Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. While specific mechanistic studies involving this compound are not extensively documented in the literature, the generally accepted mechanism for CuAAC with terminal alkynes provides a strong framework for understanding its reactivity. researchgate.netnih.govunits.it

The catalytic cycle is believed to involve the formation of a copper(I)-acetylide intermediate from this compound. This intermediate then reacts with an organic azide (B81097) in a stepwise manner, involving coordination of the azide to the copper center, followed by cyclization to form a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. researchgate.netnih.gov

The applications of CuAAC using this compound are found in the synthesis of more complex molecules. For instance, it can be used to link the benzoate moiety to various azide-containing molecules, such as biomolecules, polymers, or fluorescent tags. This reaction's high efficiency and orthogonality make it a powerful tool in materials science and medicinal chemistry for the creation of functionalized materials and potential therapeutic agents. nih.govrsc.org

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Reactant 1Reactant 2CatalystSolventProduct
This compoundBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂OMethyl 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzoate

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cycloalkynes

In a typical SPAAC reaction, an azide would be the reactive partner to a strained cycloalkyne. However, for the purpose of demonstrating the reactivity of the alkyne in this compound, one could envision a scenario where a molecule containing both an azide and a strained alkyne is constructed, or where a bifunctional linker is used. The reaction rate of SPAAC is highly dependent on the structure of the cycloalkyne, with more strained systems exhibiting faster kinetics. magtech.com.cnnih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon bonds.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgbeilstein-journals.orgnih.govresearchgate.net This reaction would allow for the direct connection of an aryl or vinyl group to the alkyne carbon of this compound, leading to the formation of a disubstituted alkyne. The reaction is generally high-yielding and tolerant of a wide range of functional groups. organic-chemistry.orgrsc.org

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgnih.govresearchgate.net While the direct Heck-type reaction of a terminal alkyne like that in this compound is less common, related transformations can be envisioned. For example, the alkyne could first be hydroarylated or hydrovinylated and the resulting alkene could then participate in a Heck reaction.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeReactant 1Reactant 2Catalyst SystemProduct Type
SonogashiraThis compoundIodobenzenePd(PPh₃)₄, CuI, Et₃NMethyl 4-((3-phenylprop-2-yn-1-yl)oxy)benzoate
Heck (Hypothetical)(Post-Hydration Product)Aryl BromidePd(OAc)₂, PPh₃, BaseArylated Alkene Derivative

Hydration, Halogenation, and Other Addition Reactions of the Alkyne Moiety

The alkyne functional group in this compound can undergo various addition reactions.

Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in the presence of aqueous acid, follows Markovnikov's rule to yield a methyl ketone. The reaction proceeds via the formation of an enol intermediate which then tautomerizes to the more stable keto form.

Halogenation with reagents such as Br₂ or Cl₂ can lead to the addition of one or two equivalents of the halogen across the triple bond, yielding dihaloalkene and tetrahaloalkane derivatives, respectively. The stereochemistry of the initial addition can be influenced by the reaction conditions.

Ester Group Reactivity and Interconversions

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis.

Hydrolysis to 4-(Prop-2-yn-1-yloxy)benzoic Acid and its Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(prop-2-yn-1-yloxy)benzoic acid, can be achieved under either acidic or basic conditions. nih.govzenodo.org

Base-catalyzed hydrolysis (saponification) is a common and efficient method. It involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is typically an irreversible process as the resulting carboxylate anion is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture yields the carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. nih.govzenodo.org

The resulting 4-(prop-2-yn-1-yloxy)benzoic acid is a valuable intermediate itself. celluars.combiosynth.com The carboxylic acid functionality can be converted into a variety of other functional groups, such as acid chlorides, amides, and other esters, providing a gateway to a wide range of derivatives. biosynth.comsemanticscholar.orgnih.govresearchgate.net

Table 3: Hydrolysis of this compound

Reaction TypeReagentsProduct
Base-catalyzed HydrolysisNaOH, H₂O/MeOH, then H₃O⁺4-(Prop-2-yn-1-yloxy)benzoic Acid
Acid-catalyzed HydrolysisH₂SO₄, H₂O, heat4-(Prop-2-yn-1-yloxy)benzoic Acid

Transesterification Reactions for Diverse Ester Formation

The methyl ester group in this compound is amenable to transesterification, a fundamental process for converting it into a variety of other esters. This reaction is typically catalyzed by acids, bases, or enzymes and involves the reaction of the methyl ester with an alcohol. The equilibrium of the reaction is often shifted towards the product side by using a large excess of the reactant alcohol or by removing the methanol byproduct.

Common catalysts for this transformation include mineral acids such as sulfuric acid and p-toluenesulfonic acid, or bases like sodium methoxide (B1231860) and titanium alkoxides. The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used and the desired purity of the resulting ester. For instance, the reaction with higher boiling point alcohols can be facilitated by the continuous removal of methanol.

Reactant AlcoholCatalystProduct Ester
EthanolH₂SO₄Ethyl 4-(prop-2-yn-1-yloxy)benzoate
IsopropanolNaOMeIsopropyl 4-(prop-2-yn-1-yloxy)benzoate
Benzyl alcoholTi(OiPr)₄Benzyl 4-(prop-2-yn-1-yloxy)benzoate

This table represents potential transesterification reactions based on general chemical principles, as specific literature on these reactions for this compound is not extensively available.

Aromatic Ring Functionalization Strategies

The benzene (B151609) ring of this compound can be functionalized through various substitution reactions, allowing for the introduction of additional chemical handles and the synthesis of more complex derivatives.

The aromatic ring of this compound contains two substituents: the electron-donating propargyloxy group (-OCH₂C≡CH) and the electron-withdrawing methoxycarbonyl group (-COOCH₃). The propargyloxy group is an ortho, para-directing activator due to the lone pairs on the oxygen atom, which can be delocalized into the ring. Conversely, the methoxycarbonyl group is a meta-directing deactivator.

In electrophilic aromatic substitution reactions, the powerful activating and ortho, para-directing effect of the ether group dominates over the deactivating and meta-directing effect of the ester group. Consequently, electrophiles will preferentially substitute at the positions ortho to the propargyloxy group (positions 3 and 5).

Illustrative Electrophilic Aromatic Substitution Reactions:

ReactionReagentMajor Product(s)
NitrationHNO₃/H₂SO₄Methyl 3-nitro-4-(prop-2-yn-1-yloxy)benzoate
BrominationBr₂/FeBr₃Methyl 3-bromo-4-(prop-2-yn-1-yloxy)benzoate
Friedel-Crafts AcylationCH₃COCl/AlCl₃Methyl 3-acetyl-4-(prop-2-yn-1-yloxy)benzoate

This table illustrates the expected regioselectivity for electrophilic aromatic substitution on this compound based on established directing group effects.

Nucleophilic aromatic substitution (SNAr) is generally not feasible on the unsubstituted aromatic ring of this compound, as it lacks a strong electron-withdrawing group ortho or para to a suitable leaving group. However, if the ring is further substituted with a potent electron-withdrawing group, such as a nitro group, SNAr reactions can be facilitated.

For example, in a derivative like methyl 3-nitro-4-(prop-2-yn-1-yloxy)benzoate, the propargyloxy group is not a good leaving group. A more plausible scenario for SNAr would involve a different substitution pattern, for instance, a halo-substituent positioned ortho or para to a nitro group.

Reaction Mechanism Elucidation and Kinetic Studies

Detailed mechanistic and kinetic studies specifically on the reactions of this compound are not widely reported in the literature. However, the mechanisms of its characteristic reactions can be inferred from well-established principles of organic chemistry.

For transesterification , the reaction mechanism, whether acid or base-catalyzed, proceeds through a tetrahedral intermediate. In the acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The base-catalyzed mechanism involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon.

The mechanism of electrophilic aromatic substitution involves the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The regioselectivity is determined by the stability of this intermediate, which is greatest when the positive charge can be delocalized onto the oxygen atom of the propargyloxy group. The final step is the deprotonation of the arenium ion to restore aromaticity. Kinetic studies of similar reactions have shown that the rate-determining step is typically the formation of the arenium ion.

Advanced Applications in Materials Science and Polymer Chemistry

Design and Synthesis of Functional Monomers and Polymer Precursors

"Methyl 4-(prop-2-yn-1-yloxy)benzoate" can be utilized as a functional monomer due to its terminal alkyne group, which is highly reactive in various polymerization reactions. The synthesis of this monomer would typically involve the etherification of methyl 4-hydroxybenzoate (B8730719) with propargyl bromide in the presence of a base. This straightforward synthesis makes it an accessible building block for more complex polymer precursors. The methyl ester group offers a site for further functionalization, for instance, through hydrolysis to a carboxylic acid or amidation, allowing for the introduction of other chemical moieties to tailor the properties of the resulting polymers.

Fabrication of Linear and Cross-linked Polymer Architectures

The propargyl group on "this compound" is a key functional handle for polymerization. Linear polymers could potentially be synthesized through metathesis polymerization of the alkyne group. More commonly, the alkyne functionality is employed in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form polytriazoles. By reacting with difunctional azide (B81097) monomers, linear polymers can be obtained. If reacted with multifunctional azides, cross-linked polymer networks can be fabricated. These networks could find applications in areas such as thermosetting resins or hydrogels, depending on the nature of the co-monomers.

Click Polymerization for Dendrimer and Hyperbranched Polymer Synthesis

The structure of "this compound" lends itself to the synthesis of highly branched polymer architectures. If the methyl ester is converted to a group that can be further reacted to introduce two or more azide functionalities, the resulting molecule could serve as an AB₂ monomer. The polymerization of such a monomer via click chemistry would lead to the formation of hyperbranched polymers. nih.gov These materials are known for their unique properties, such as low viscosity and high solubility. For the synthesis of dendrimers, a stepwise, convergent or divergent approach would be necessary, where "this compound" could be used as a core or a building block for the dendritic wedges. koreascience.kr

Block Copolymer and Graft Copolymer Design via Alkyne Conjugation

The alkyne group of "this compound" is an ideal anchor point for "grafting-to" or "grafting-from" polymerizations. For instance, a pre-existing polymer with azide side chains could be modified by "clicking" "this compound" onto it, resulting in a graft copolymer. Conversely, the alkyne group could be used to initiate the polymerization of another monomer, leading to a "grafting-from" architecture. Similarly, block copolymers could be synthesized by using the click reaction to ligate a polymer chain with a terminal azide group to a polymer chain with a terminal alkyne group, where one of the chains could be derived from "this compound".

Development of Responsive Materials and Smart Systems

The benzoate (B1203000) core of "this compound" provides a basis for creating responsive materials. For example, if the methyl ester is hydrolyzed to a carboxylic acid after polymerization, the resulting polymer would exhibit pH-responsive behavior due to the protonation and deprotonation of the carboxyl groups. This could be utilized in applications such as drug delivery systems or sensors. The aromatic ring also offers the potential for creating materials that respond to electronic or light stimuli, although this would likely require further modification of the monomer structure.

Integration into Coatings, Films, and Surface Modification Technologies

The reactivity of the alkyne group makes "this compound" a candidate for surface modification. Surfaces functionalized with azide groups can be readily coated with polymers derived from this monomer via the CuAAC reaction. This allows for the creation of thin films with tailored properties, such as altered hydrophobicity, refractive index, or biocompatibility. Such coatings could be applied to a wide range of substrates, including silicon wafers, glass, and other polymers, for applications in electronics, optics, and biomedical devices.

Role in Catalysis and Coordination Chemistry

Precursor for Ligands in Transition Metal Catalysis

The propargyl group in Methyl 4-(prop-2-yn-1-yloxy)benzoate is a key functional handle that allows for its derivatization into a variety of ligands for transition metal catalysis. The terminal alkyne is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for introducing triazole rings, which are excellent coordinating units for a range of transition metals.

By reacting this compound with various organic azides, a library of triazole-containing ligands can be synthesized. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituent on the azide (B81097) precursor. These tailored ligands can then be complexed with transition metals such as palladium, ruthenium, copper, and rhodium to generate catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis.

A related compound, Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate, has been identified as a critical trifunctional building block in synthetic organic chemistry. Its utility in constructing complex molecules, such as hydrazide derivatives linked to 1,2,3-triazoles, underscores the potential of the propargyloxy benzoyl scaffold in medicinal chemistry and materials science. smolecule.com

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The construction of these frameworks relies on the use of organic "linker" molecules that coordinate to metal ions (in MOFs) or form strong covalent bonds with other organic units (in COFs).

While direct incorporation of this compound as a primary linker in MOF or COF synthesis has not been extensively reported, its functional groups offer significant potential for post-synthetic modification of these materials. A pre-synthesized MOF or COF containing reactive sites (e.g., azide or halide groups) could be modified by attaching this compound via click chemistry or other coupling reactions. This would introduce the propargyl group into the framework's pores.

These appended alkyne functionalities can then serve as reactive handles for a second modification step, allowing for the covalent attachment of catalytically active metal complexes, organic functional groups, or biomolecules. This strategy of post-synthetic modification allows for the precise installation of functional sites within the porous framework, leading to materials with tailored catalytic or recognition properties.

Furthermore, the hydrolysis of the methyl ester to a carboxylic acid would transform the molecule into a linker that could be directly used in the synthesis of new MOFs. The resulting framework would possess pores decorated with propargyl groups, offering a platform for subsequent functionalization.

Supramolecular Assembly and Host-Guest Chemistry Applications

The rigid benzoate (B1203000) core and the potential for non-covalent interactions make this compound and its derivatives interesting candidates for applications in supramolecular chemistry. The formation of well-defined, ordered structures through self-assembly is a key principle in this field.

The crystal structure of a related compound, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, provides insights into the types of intermolecular interactions that can drive supramolecular assembly. researchgate.net X-ray diffraction studies of this compound revealed the formation of dimeric entities linked via C—H⋯O hydrogen bonds. researchgate.net These non-classical hydrogen bonds, along with other potential interactions like π-π stacking of the benzene (B151609) rings, can lead to the formation of extended one-, two-, or three-dimensional supramolecular architectures in the solid state.

The propargyl group can also participate in C—H⋯π interactions, further stabilizing the supramolecular assembly. Understanding and controlling these weak interactions is crucial for designing materials with specific properties, such as liquid crystals or organic conductors.

In the context of host-guest chemistry, the benzoate ester can act as a component of either a host or a guest molecule. For instance, a larger macrocyclic host could be designed to encapsulate the benzoate portion of this compound through hydrophobic and van der Waals interactions. Conversely, the molecule could be incorporated into a larger assembly that acts as a host for smaller guest molecules. The alkyne functionality provides a convenient point of attachment for tethering these molecules to other systems or for further functionalization to enhance binding affinity and selectivity.

Interactive Data Table: Crystallographic Data for Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate researchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₂O₄
Molecular Weight244.24 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)13.7387 (12)
b (Å)20.547 (2)
c (Å)8.4283 (9)
Volume (ų)2379.2 (4)
Z8
Density (calculated)1.364 Mg m⁻³
Absorption Coefficient (mm⁻¹)0.10
Crystal Size (mm³)0.40 × 0.07 × 0.03

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of Methyl 4-(prop-2-yn-1-yloxy)benzoate. aip.orgresearchgate.net These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring and the oxygen atoms of the ether and ester groups, while the LUMO may be distributed over the carbonyl group of the ester and the aromatic ring.

Natural Bond Orbital (NBO) analysis offers deeper insights into the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. aip.org These interactions involve the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. aip.org In this compound, the oxygen atoms of the carbonyl and ether groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the propargyl group may exhibit a positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound. These simulations model the atomic motions of the system over time, providing a dynamic picture of its behavior.

MD simulations also provide detailed information about the intermolecular interactions that govern the condensed-phase properties of this compound. In the solid state, molecules are likely to pack in a way that maximizes favorable interactions such as hydrogen bonding and π-π stacking. The terminal alkyne C-H group can act as a weak hydrogen bond donor, interacting with the oxygen atoms of the ester or ether groups of neighboring molecules. nih.gov The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov In solution, the interactions with solvent molecules will influence the conformational preferences and solubility of the compound.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways and the analysis of transition states are crucial for understanding the chemical transformations that this compound can undergo. These studies provide valuable information on reaction mechanisms and kinetics.

A key reactive site in this molecule is the terminal alkyne of the propargyl group. This group can participate in a variety of reactions, including cycloadditions (such as the "click" reaction with azides), coupling reactions, and additions to the triple bond. Theoretical calculations can be used to model the potential energy surface of these reactions, identifying the transition state structures and calculating the activation energies. This information helps in predicting the feasibility and rate of a given reaction.

The ester group is another important functional group that can undergo reactions such as hydrolysis. Computational studies can elucidate the mechanism of both acid- and base-catalyzed hydrolysis, determining the structures of the tetrahedral intermediates and the associated energy barriers.

Table 2: Calculated Activation Energies for Selected Reactions (Illustrative)

Reaction Activation Energy (kcal/mol)
Alkyne-Azide Cycloaddition 15-20
Ester Hydrolysis (Acid-catalyzed) 20-25

Structure-Property Relationship (SPR) Investigations for Material Design

Structure-Property Relationship (SPR) investigations, guided by computational chemistry, are essential for the rational design of new materials based on this compound. By systematically modifying the molecular structure and calculating the resulting properties, it is possible to tailor the compound for specific applications.

The combination of a rigid aromatic core and flexible side chains containing a reactive alkyne group makes this molecule a promising building block for polymers and other advanced materials. For example, the propargyl group can be used for polymerization or for grafting the molecule onto surfaces. The electronic properties of the benzoate (B1203000) core can be tuned by introducing different substituents on the aromatic ring. oup.com

Computational screening can be used to predict how modifications to the molecular structure will affect properties such as thermal stability, electronic conductivity, and non-linear optical response. For instance, extending the conjugation of the aromatic system or introducing strong electron-donating or -withdrawing groups could significantly alter the HOMO-LUMO gap and, consequently, the optical and electronic properties of the resulting materials. researchgate.net These theoretical predictions can guide synthetic efforts towards the development of new functional materials with desired characteristics.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry (HRMS) for Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of newly synthesized organic compounds. It provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. For Methyl 4-(prop-2-yn-1-yloxy)benzoate, HRMS would be used to confirm its molecular formula, C11H10O3.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the exact mass of the [M+H]+ ion of this compound would be calculated and compared to the experimentally measured value. A close correlation between the theoretical and observed mass provides strong evidence for the correct product formation.

In a study on a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the exact mass of the [M+Na]+ ion was determined by ESI-HRMS to be 531.14039, which was in excellent agreement with the calculated value, confirming the elemental composition. mdpi.com This same principle is applied to confirm the identity of this compound.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C11H10O3)

Mass (m/z) Relative Abundance (%)
190.06299 100.00
191.06635 12.02
192.06970 0.77

This interactive table presents the theoretical isotopic pattern for the molecular ion, which would be compared against the experimental HRMS data for verification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are often necessary for unambiguous structural assignment, especially in complex molecules.

For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments would reveal the correlations between coupled protons, for example, identifying the protons within the same spin system on the benzene (B151609) ring.

HSQC provides correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of the chemical shifts of the carbon atoms in the molecule.

HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between different parts of the molecule, such as the connection of the propargyl group to the benzoate (B1203000) moiety through the ether linkage.

In the analysis of a similar structure, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, 2D NMR spectroscopy was crucial for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecular framework. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.95 (d) 131.5
Aromatic CH 6.95 (d) 114.5
Methoxy H 3.85 (s) 52.0
Methoxy C - 166.5 (C=O)
Propargyl CH₂ 4.70 (d) 56.0
Propargyl CH 2.50 (t) 78.0
Propargyl C - 76.0
Aromatic C-O - 162.0

This interactive table provides predicted NMR data. Experimental verification using 1D and 2D NMR techniques is essential for accurate structural confirmation.

Solid-State NMR could also be utilized to study the compound in its solid form, providing information about the molecular structure and packing in the crystalline state.

X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives

X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, the analysis of a crystalline derivative can provide invaluable insight into its molecular conformation and intermolecular interactions.

A study on a closely related compound, Prop-2-ynyl 3-methoxy-4-(prop-2-yn-1-yloxy)benzoate, successfully employed single-crystal X-ray diffraction to determine its solid-state structure. nih.govresearchgate.net The analysis revealed that the asymmetric unit contained two crystallographically independent molecules. nih.govresearchgate.net The allylic groups were observed to be twisted out of the phenyl planes, with dihedral angles ranging from 7.92° to 25.42°. nih.govresearchgate.net The crystal packing was characterized by a zigzag pattern along the c-axis. nih.govresearchgate.net This type of detailed structural information is crucial for understanding the solid-state properties of the compound.

Table 3: Crystallographic Data for the Derivative Prop-2-ynyl 3-methoxy-4-(prop-2-yn-1-yloxy)benzoate researchgate.net

Parameter Value
Chemical Formula C₁₄H₁₂O₄
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 13.7387 (12)
b (Å) 20.547 (2)
c (Å) 8.4283 (9)
V (ų) 2379.2 (4)
Z 8

This interactive table summarizes the crystallographic data obtained for a derivative, illustrating the type of detailed structural information that can be obtained from X-ray diffraction studies.

Chromatographic and Spectroscopic Methods for Reaction Monitoring and Product Purity

The synthesis of this compound requires careful monitoring to ensure the reaction proceeds to completion and to assess the purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed for these purposes.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product. The difference in polarity between the starting material (methyl 4-hydroxybenzoate) and the product will result in different retention factors (Rf values), allowing for easy visualization of the reaction's progress.

High-Performance Liquid Chromatography (HPLC) is a more quantitative technique used to determine the purity of the final product. By developing a suitable method with an appropriate column and mobile phase, it is possible to separate the desired product from any unreacted starting materials or byproducts. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for a precise determination of its purity.

Infrared (IR) Spectroscopy can also be used to monitor the reaction. The disappearance of the broad O-H stretching band of the starting phenol (B47542) (around 3300 cm⁻¹) and the appearance of the characteristic alkyne C-H and C≡C stretching bands (around 3300 cm⁻¹ and 2100 cm⁻¹, respectively) in the product would indicate the progress of the etherification reaction.

Following purification, typically by column chromatography, the purity of this compound would be confirmed by a combination of these techniques, ensuring a high-quality sample for further research. The purification of related compounds is often achieved using column chromatography with a silica (B1680970) gel stationary phase and an eluent system such as ethyl acetate/hexane. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 4-hydroxybenzoate (B8730719)
Prop-2-ynyl 3-methoxy-4-(prop-2-yn-1-yloxy)benzoate

Emerging Research Directions and Future Perspectives

Integration with Automated Synthesis and Flow Chemistry Platforms

The structure of Methyl 4-(prop-2-yn-1-yloxy)benzoate makes it an ideal building block for integration into modern, high-throughput chemical synthesis platforms. Automated synthesis and flow chemistry are revolutionizing drug discovery and materials science by enabling the rapid, efficient, and reproducible production of complex molecules.

Automated synthesis platforms, which use robotics to perform chemical reactions, can be broadly categorized into linear and iterative approaches. fu-berlin.denih.gov Linear synthesizers often employ continuous flow chemistry, where reagents are pumped through modules that perform specific transformations. fu-berlin.de The modularity of flow systems allows for reconfigurable setups that can target a diverse range of compounds. fu-berlin.de this compound can serve as a key functionalized monomer in these systems. Its ester group can be hydrolyzed or transesterified, while its alkyne handle is readily available for a variety of coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org

Flow chemistry offers significant advantages for reactions involving alkynes. For instance, specialized copper coil reactors can serve as both the reaction vessel and the catalyst source for CuAAC reactions, enhancing safety and efficiency at elevated temperatures. rsc.org Such systems allow for the rapid transformation of a wide array of halides (converted in situ to azides) and alkynes. rsc.org The integration of this compound into these automated flow systems could accelerate the discovery of new materials and pharmaceutical leads by enabling the creation of large, diverse molecular libraries. researchwithrutgers.com

Table 1: Comparison of Synthesis Platforms for Functionalized Molecules

FeatureTraditional Batch SynthesisAutomated Flow SynthesisAutomated Iterative Synthesis
Approach Manual, stepwise reactions in flasks.Continuous pumping of reagents through reactor modules. fu-berlin.deRepetitive cycles of coupling and deprotection on a solid phase. fu-berlin.de
Scalability Often challenging to scale up consistently.Generally easier to scale by running the system for longer periods.Suited for small-scale library synthesis.
Reproducibility Can be variable due to human factors.High, due to precise computer control over parameters. nih.govHigh, due to standardized, repeated steps. fu-berlin.de
Safety Handling of hazardous intermediates can be risky.Improved, as small volumes are reacted at any given time. rsc.orgGenerally safe, with reagents handled by the instrument.
Relevance for Compound Standard synthesis of the base molecule.Ideal for high-throughput derivatization via the alkyne group using CuAAC modules. rsc.orgCan be used as a building block for constructing oligomers or complex molecules.

Applications in Nanoscience and Nanotechnology

The terminal alkyne group of this compound is a powerful tool for the surface functionalization of nanomaterials. This capability is critical for tailoring the properties of nanoparticles and surfaces for specific applications in sensing, imaging, and targeted delivery.

Recent studies have demonstrated that alkyne derivatives can be used to functionalize gold nanoparticles (AuNPs) with several advantages over traditional thiol-based methods. acs.orgnih.gov Alkynylation offers straightforward preparation, rapid conjugation, high efficiency, and long-term stability. acs.orgnih.gov The alkyne group can form a strong bond with the gold surface, allowing for the stable attachment of molecules like this compound. nih.gov This would impart the benzoate (B1203000) functionality to the nanoparticle surface, which could then be used for further chemical modification or to alter the particle's solubility and interaction with its environment.

Beyond gold nanoparticles, alkyne-functionalized molecules are used to modify a variety of surfaces and nanomaterials:

Graphitic Silver Nanoparticles: Alkyne-polyethylene glycol (alkyne-PEG) has been used to functionalize graphitic silver nanoparticles. The alkyne group provides a strong Raman signal in the cell-silent region, enabling accurate localization in bioimaging applications. acs.org

Polymer Surfaces: Alkyne-functionalized polymer coatings, such as those made from poly-p-xylylenes (PPX), serve as platforms for conjugating other molecules via click chemistry. This has been used to create low-fouling surfaces that resist protein adsorption and cell adhesion. mdpi.com

Carbon-Based Nanomaterials: On-surface synthesis using terminal alkyne precursors is a key method for creating precisely structured one-dimensional molecular wires and two-dimensional networks. mdpi.com

The ability to anchor this compound onto these diverse nanomaterials opens pathways to creating novel functional materials with tailored surface chemistries for advanced technological applications.

Exploitation in Bio-orthogonal Chemistry and Bioconjugation (Focus on Chemical Methodologies)

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The alkyne group on this compound makes it a prime substrate for one of the most prominent bio-orthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often called "click chemistry". ekb.eg

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which forms a stable 1,4-disubstituted 1,2,3-triazole ring. ekb.eg This reaction is highly efficient, specific, and can be performed under mild conditions, including in aqueous solutions, making it ideal for bioconjugation. ekb.egbroadpharm.com

Key Methodological Aspects:

Catalyst System: The reaction requires a Cu(I) catalyst. This is typically generated in situ from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent such as sodium ascorbate. broadpharm.com

Ligands: To stabilize the Cu(I) catalyst and prevent its oxidation or toxicity in biological settings, chelating ligands are used. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand, while water-soluble variants like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are preferred for labeling in live cells or aqueous biological samples. broadpharm.com

Reaction Conditions: The reaction proceeds readily at room temperature and is not sensitive to pH in the range of 4-12. ekb.eg

This compound can be used as a "clickable" building block. It can be attached to a molecule of interest (e.g., a drug, a fluorescent dye, or a polymer) through its benzoate end (via esterification or amidation of the corresponding carboxylic acid). The resulting molecule, now bearing a terminal alkyne, can be efficiently and specifically "clicked" onto another molecule containing an azide group, such as a modified protein, nucleic acid, or cell-surface sugar. This methodology is foundational for creating complex biomolecular conjugates for imaging, diagnostics, and therapeutic applications.

Table 2: Key Reagents in a Typical CuAAC "Click" Reaction Protocol

Reagent ComponentFunctionExampleReference
Alkyne Substrate One of the two reactive partners for triazole formation.This compound-
Azide Substrate The other reactive partner for triazole formation.Azide-modified biomolecule (e.g., protein, DNA) broadpharm.com
Copper Source Provides the catalytic Cu(I) ion.Copper(II) Sulfate (CuSO₄) broadpharm.com
Reducing Agent Reduces Cu(II) to the active Cu(I) state.Sodium Ascorbate broadpharm.com
Stabilizing Ligand Chelates Cu(I) to improve stability and biocompatibility.THPTA (water-soluble) or TBTA broadpharm.com
Solvent Reaction medium.Water, buffers (e.g., PBS), or organic solvents. ekb.eg

Sustainable Chemical Manufacturing and Circular Economy Principles for Derivatives

The future of chemical manufacturing is increasingly focused on sustainability, green chemistry, and the principles of a circular economy. dkshdiscover.com This involves designing processes that minimize waste, use renewable resources, and create products that can be reused or recycled. alfalaval.us

Green Synthesis Approaches: The synthesis of this compound and its derivatives can be made more sustainable by adopting greener methodologies.

Catalysis: Traditional esterification often uses strong mineral acids. Greener alternatives include solid acid catalysts, such as certain zeolites, which are reusable and reduce corrosive waste streams. acs.org Deep eutectic solvents (DES), which are low-cost, biodegradable, and can act as both solvent and catalyst, have also shown high efficiency in benzoic acid esterification. dergipark.org.trjsynthchem.com

Reaction Conditions: Microwave-assisted synthesis can significantly accelerate esterification reactions, reducing energy consumption and reaction times compared to conventional heating. ijsdr.org

Solvents: The use of hazardous organic solvents can be minimized or eliminated. For example, some esterifications can be conducted solvent-free, and click reactions can be performed in biomass-derived solvents like Cyrene™ or simply in water. dergipark.org.trbeilstein-journals.org

Circular Economy Principles: A circular economy aims to eliminate the linear "take-make-waste" model by keeping materials in use. alfalaval.us For a specialty chemical like this compound, this involves:

Renewable Feedstocks: The benzoate moiety can potentially be derived from bio-based sources. For example, vanillic acid, a natural phenolic acid, has been used to synthesize related propargyl-functionalized benzoate structures. researchgate.net

Designing for Circularity: When this compound is used to create polymers or materials, "design for circularity" principles should be applied. evonik.com This means designing the final product to be easily disassembled, repaired, or chemically recycled, allowing the core molecular building blocks to be recovered and reused. cefic.org

By integrating these green chemistry and circular economy principles, the manufacturing and lifecycle of this compound and its derivatives can be aligned with the goals of a more sustainable chemical industry. dkshdiscover.comresearchgate.net

Q & A

Q. Table 1: Common Synthetic Routes

RouteReagents/ConditionsYield (%)Key Reference Technique
Nucleophilic SubstitutionPropargyl bromide, K₂CO₃, DMF65–75NMR, X-ray
Direct EsterificationMethanol, H₂SO₄ (catalytic)70–80GC-MS, IR

How is crystallographic data collected and refined for this compound?

Basic Research Question
Methodological Answer:
Data Collection:

  • Instrumentation: Single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Data Processing: Use SAINT for integration and SADABS for absorption correction .

Refinement:

  • Software: SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on F²) .
  • Disorder Handling: Split atoms or apply restraints for propargyl group disorder.
  • Validation: Check CIF files with PLATON for missed symmetry or voids .

Q. Table 2: Crystallographic Software Comparison

SoftwareFunctionalityKey FeatureReference
SHELXLRefinement, disorder modelingRobust for small molecules
MercuryVisualization, packing analysisVoid detection, interaction motifs
WinGXData integration, reportingCIF generation

How can anisotropic displacement parameters (ADPs) be interpreted in the X-ray structure of this compound?

Advanced Research Question
Methodological Answer:
ADPs reflect thermal motion or static disorder. For propargyl groups:

  • Analysis: Ellipsoid elongation along the C≡C bond axis suggests libration or rotational disorder.
  • Refinement Strategies:
    • Apply similarity restraints (SIMU/DELU in SHELXL) for bonded atoms .
    • Use ORTEP for visualization (ORTEP-III GUI) to assess ellipsoid orientations .
  • Validation: Compare ADPs with Hirshfeld surface analysis (Mercury) to identify intermolecular interactions influencing motion .

What strategies resolve conflicting spectroscopic data (e.g., NMR vs. MS) for this compound?

Advanced Research Question
Methodological Answer:
Common Conflicts:

  • NMR Purity vs. MS Contamination: Check for solvent peaks (e.g., DMF at δ 2.7–2.9 ppm) or column artifacts.
  • Isotopic Patterns: Verify propargyl group integrity via ¹³C DEPT (quaternary carbon at ~75–80 ppm).

Resolution Workflow:

Repurification: Use preparative HPLC (C18 column, MeCN/H₂O).

Cross-Validation: Combine 2D NMR (HSQC, HMBC) with X-ray data .

Computational Modeling: Compare experimental NMR shifts with DFT-predicted values (Gaussian 16) .

How can reaction conditions be optimized to improve yield in propargylation reactions?

Advanced Research Question
Methodological Answer:
Variables to Optimize:

  • Base Selection: K₂CO₃ (polar aprotic) vs. Cs₂CO₃ (enhanced solubility).
  • Solvent Effects: DMF vs. acetonitrile (lower viscosity, faster mixing).
  • Catalyst Screening: KI (phase-transfer) or CuI (click chemistry) .

Q. Table 3: Optimization Results

BaseSolventCatalystTemp (°C)Yield (%)
K₂CO₃DMFNone8065
Cs₂CO₃MeCNKI6082
K₂CO₃DMFCuI7078

Statistical Analysis: Use Design of Experiments (DoE) to identify significant factors (e.g., JMP® software).

What safety protocols are critical for handling this compound?

Basic Research Question
Methodological Answer:

  • PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
  • Ventilation: Use fume hoods to avoid vapor inhalation (flash point ~100°C) .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

How can computational tools predict packing motifs of this compound in crystal lattices?

Advanced Research Question
Methodological Answer:

  • Mercury CSD: Analyze intermolecular interactions (e.g., C-H···O, π-stacking) via the Materials Module .
  • ConQuest: Search Cambridge Structural Database (CSD) for analogous packing patterns (e.g., propargyl ester derivatives) .
  • Energy Frameworks: Calculate lattice energies (PIXEL method) to assess stability of observed motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.